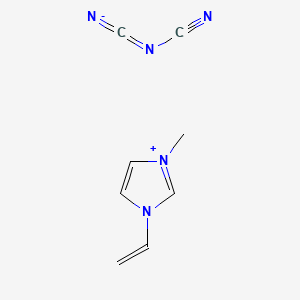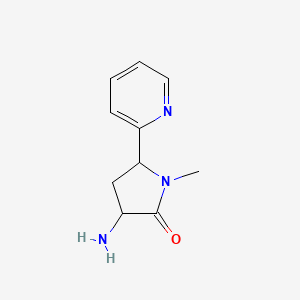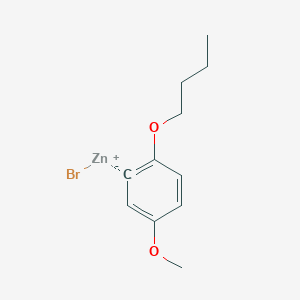
(2-n-Butyloxy-5-methoxyphenyl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-n-butyloxy-5-methoxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF): is an organozinc reagent commonly used in organic synthesis. This compound is a solution of this compound in tetrahydrofuran, a solvent that stabilizes the reagent and facilitates its use in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-n-butyloxy-5-methoxyphenyl)zinc bromide typically involves the reaction of (2-n-butyloxy-5-methoxyphenyl) bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:
(2−n−butyloxy−5−methoxyphenyl)Br+Zn→(2−n−butyloxy−5−methoxyphenyl)ZnBr
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The process ensures high yield and purity of the product, which is then dissolved in tetrahydrofuran to achieve the desired concentration of 0.50 M.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: (2-n-butyloxy-5-methoxyphenyl)zinc bromide can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of new carbon-carbon bonds.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Electrophiles: Organic halides, carbonyl compounds.
Catalysts: Palladium or nickel catalysts.
Solvents: Tetrahydrofuran, diethyl ether.
Major Products: The major products formed from these reactions are typically biaryl compounds, ketones, and other substituted aromatic compounds, depending on the nature of the electrophile used.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: (2-n-butyloxy-5-methoxyphenyl)zinc bromide is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Cross-Coupling Reactions: It is a key reagent in cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Biology and Medicine:
Drug Development: The compound is used in the synthesis of potential drug candidates, particularly those involving aromatic substitution.
Industry:
Material Science: It is used in the preparation of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of (2-n-butyloxy-5-methoxyphenyl)zinc bromide involves the transfer of the (2-n-butyloxy-5-methoxyphenyl) group to an electrophile. The zinc atom acts as a mediator, facilitating the formation of a new carbon-carbon bond. The molecular targets are typically organic halides or carbonyl compounds, and the pathways involved include nucleophilic substitution and oxidative addition.
Comparaison Avec Des Composés Similaires
- (2-ethoxy-5-methoxyphenyl)zinc bromide
- Benzylzinc bromide
- (2-ethoxy-5-methylphenyl)zinc bromide
Comparison:
- (2-ethoxy-5-methoxyphenyl)zinc bromide: Similar in structure but with an ethoxy group instead of a butyloxy group. It exhibits similar reactivity in cross-coupling reactions.
- Benzylzinc bromide: Contains a benzyl group instead of a substituted phenyl group. It is also used in cross-coupling reactions but has different reactivity due to the benzyl group.
- (2-ethoxy-5-methylphenyl)zinc bromide: Similar to (2-n-butyloxy-5-methoxyphenyl)zinc bromide but with a methyl group instead of a methoxy group. It shows similar reactivity but may have different steric and electronic effects.
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of both butyloxy and methoxy groups provides a distinct electronic environment that can be advantageous in certain synthetic applications.
Propriétés
Formule moléculaire |
C11H15BrO2Zn |
|---|---|
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-butoxy-4-methoxybenzene-6-ide |
InChI |
InChI=1S/C11H15O2.BrH.Zn/c1-3-4-9-13-11-7-5-10(12-2)6-8-11;;/h5-7H,3-4,9H2,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
YLOYCIBENKFOIW-UHFFFAOYSA-M |
SMILES canonique |
CCCCOC1=[C-]C=C(C=C1)OC.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


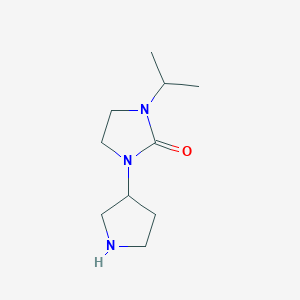

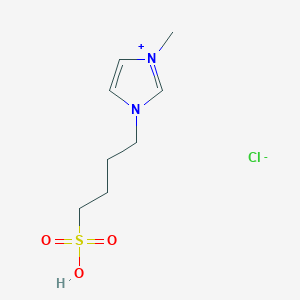
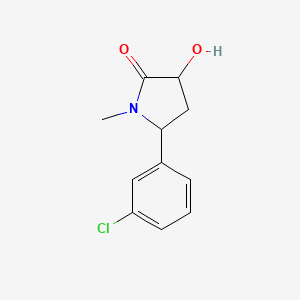
![3-(Furan-2-yl)imidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B14882532.png)
![3-[(n-Hexyloxy)methyl]phenylZinc bromide](/img/structure/B14882533.png)
![6-Chloro-2-(thiophen-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14882535.png)

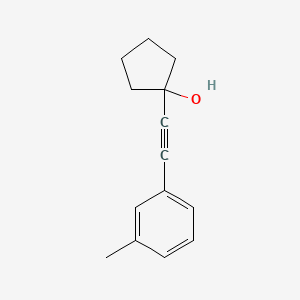

![7-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14882574.png)
